molecular formula C8H10N2O B1406061 1-(5-Methylpyrimidin-2-yl)propan-1-one CAS No. 1554525-62-0

1-(5-Methylpyrimidin-2-yl)propan-1-one

Cat. No. B1406061
M. Wt: 150.18 g/mol
InChI Key: XREJGFJNAXOWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylpyrimidin-2-yl)propan-1-one, also known as 5-methyltetrahydropyrimidin-2-one, is a five-membered heterocyclic compound with a unique structure. It is a versatile building block for the synthesis of a wide range of biologically active compounds due to its unique structural features. It has been extensively studied in recent years and has been found to have a wide range of applications in medicinal and scientific research.

Scientific Research Applications

Chemical and Molecular Structure Studies

  • Crystal and Molecular Structures : The crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have been examined, contributing to the understanding of structural properties and synthesis processes in related chemical compounds (Richter et al., 2023).

Reactive Properties and Applications

  • Radical Scavenging Activity : Studies on related pyrimidines, like 5-hydroxy-6-methyluracil, reveal their efficiency as scavengers of peroxy radicals. This demonstrates the potential use of similar compounds in reactive environments or as stabilizing agents (Kabalnova et al., 2008).

Drug Development and Biological Interactions

  • Antiviral Activity : Pyrimidine derivatives have been explored for their antiviral activities. For example, certain imidazol-5-one analogs, which share a structural relation with 1-(5-Methylpyrimidin-2-yl)propan-1-one, have shown promising results in inhibiting HIV-1 reverse transcriptase (Mokale et al., 2014).

  • Therapeutic Applications in Osteoporosis : Some compounds closely related to 1-(5-Methylpyrimidin-2-yl)propan-1-one, like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, have been identified as potent antagonists for certain receptors, showing potential for the treatment of osteoporosis (Coleman et al., 2004).

Supramolecular Chemistry

  • Self-assembly and Nanofiber Formation : Studies on nucleobase-based bolaamphiphiles, which include pyrimidine units, provide insights into the self-assembly processes that form nanofibers and other complex structures. This has implications for nanotechnology and materials science (Shimizu et al., 2001).

properties

IUPAC Name

1-(5-methylpyrimidin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-7(11)8-9-4-6(2)5-10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREJGFJNAXOWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=C(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylpyrimidin-2-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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